Cas no 620543-52-4 (1-(2Z)-3-(furan-2-yl)methyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-ylethan-1-one)

1-(2Z)-3-(furan-2-yl)methyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-ylethan-1-one structure
620543-52-4 structure
Product Name:1-(2Z)-3-(furan-2-yl)methyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-ylethan-1-one
CAS-nummer:620543-52-4
MF:C17H16N2O2S
MW:312.386142730713
CID:6420550
PubChem ID:4622328
Update Time:2025-11-01

1-(2Z)-3-(furan-2-yl)methyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-ylethan-1-one Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(2Z)-3-(furan-2-yl)methyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-ylethan-1-one
    • 1-[3-(furan-2-ylmethyl)-4-methyl-2-phenylimino-1,3-thiazol-5-yl]ethanone
    • SR-01000009846
    • 1-[(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one
    • AKOS002234128
    • (Z)-1-(3-(furan-2-ylmethyl)-4-methyl-2-(phenylimino)-2,3-dihydrothiazol-5-yl)ethanone
    • 620543-52-4
    • F0909-0339
    • CCG-355591
    • SR-01000009846-1
    • Inchi: 1S/C17H16N2O2S/c1-12-16(13(2)20)22-17(18-14-7-4-3-5-8-14)19(12)11-15-9-6-10-21-15/h3-10H,11H2,1-2H3/b18-17-
    • InChI-sleutel: KWORYNBZYMUXCF-ZCXUNETKSA-N
    • LACHT: S1C(C(C)=O)=C(C)N(/C/1=N/C1C=CC=CC=1)CC1=CC=CO1

Berekende eigenschappen

  • Exacte massa: 312.09324893g/mol
  • Monoisotopische massa: 312.09324893g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 4
  • Complexiteit: 495
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.1
  • Topologisch pooloppervlak: 71.1Ų

1-(2Z)-3-(furan-2-yl)methyl-4-methyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-ylethan-1-one Prijsmeer >>

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